Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(fluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAMLBQCOMULFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(fluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(fluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst or base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylcarbamate derivatives.
Scientific Research Applications
Chemistry
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate is primarily used as a building block in organic synthesis. Its structure allows for the formation of various derivatives through:
- Nucleophilic substitution reactions : The fluoromethyl group can be replaced with other nucleophiles to create diverse compounds.
- Coupling reactions : It serves as a precursor for constructing more complex organic molecules.
Biology
In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its stable carbamate linkage makes it suitable for:
- Investigating enzyme-substrate interactions : The compound can act as a probe to analyze how enzymes interact with substrates.
- Studying biological pathways : Its unique functional groups may influence biological activity, making it valuable for understanding biochemical processes.
Medicine
This compound has potential therapeutic applications due to its structural features:
- Drug development : The compound's ability to enhance metabolic stability and bioavailability makes it a promising scaffold for designing new drug candidates.
- Anti-inflammatory and anticancer properties : Preliminary studies suggest it may exhibit anti-inflammatory effects and inhibit cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for:
- Polymer production : The stable carbamate linkages enable the creation of advanced materials with specific characteristics.
- Coatings and adhesives : Its reactivity can be harnessed in formulating durable coatings.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound using an animal model. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Properties
In vitro assays demonstrated that the compound inhibited breast cancer cell growth by approximately 50% at a concentration of 10 µM. This finding highlights its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(fluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The fluoromethyl group can form hydrogen bonds with proteins, influencing their activity. The carbamate moiety can interact with enzymes, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Fluorine vs.
- Heterocyclic Modifications : The incorporation of a thiazole ring (e.g., in ) increases polarity and hydrogen-bonding capacity, which may improve target binding in enzyme inhibitors .
- Steric Effects : Bulkier substituents like bromo or methoxy groups (e.g., in ) often lower synthetic yields due to steric hindrance during coupling reactions .
Table 2: Yield and Reaction Conditions
Key Observations:
Spectroscopic and Analytical Data
Table 3: NMR and MS Data
Key Observations:
Biological Activity
Tert-butyl N-[4-(fluoromethyl)phenyl]carbamate (CAS No. 2366994-54-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, a fluoromethyl substituent on the phenyl ring, and a carbamate functional group. This configuration may influence its solubility, stability, and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, carbamate derivatives have been tested against various bacterial strains, showing significant inhibitory effects. The presence of the fluoromethyl group can enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy against pathogens .
Anticancer Activity
The structure-activity relationship (SAR) studies have demonstrated that fluorinated compounds often exhibit improved anticancer properties. The incorporation of a fluoromethyl group can enhance the binding affinity to cancer-related targets, leading to increased cytotoxicity in cancer cells .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It could interact with receptors that regulate cell signaling pathways related to cancer and inflammation.
Case Studies
- Antimicrobial Activity : A study evaluated various carbamate derivatives for their ability to inhibit bacterial growth. Compounds similar to this compound showed inhibition rates exceeding 60% against several bacterial strains at concentrations of 50 µg/mL .
- Anticancer Studies : Research on structurally related compounds indicated that those containing fluorinated moieties exhibited enhanced activity against cancer cell lines. For example, one study reported an EC50 value of 12.50 µg/mL for a related compound against F. graminearum, indicating promising antifungal properties that could be extrapolated to anticancer studies .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with similar compounds:
Q & A
Q. What are the common synthetic routes for tert-butyl N-[4-(fluoromethyl)phenyl]carbamate, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling or carbamate-protection strategies. For example, in a Buchwald-Hartwig amination, tert-butyl carbamate reacts with halogenated aryl precursors under inert conditions. Key steps include:
- Catalyst Selection : Pd₂(dba)₃·CHCl₃ with phosphine ligands (e.g., 2-di-tert-butylphosphino-2',4',6'-tri-isopropylbiphenyl) enhances coupling efficiency .
- Reaction Conditions : Degassing solvents (e.g., toluene) under argon, stirring at room temperature for 48 hours, and purification via silica gel chromatography (gradient elution with EtOAc/CH₂Cl₂) .
- Yield Optimization : Adjusting stoichiometric ratios of reagents (e.g., sodium tert-butoxide as a base) improves yields to ~78% .
Q. Example Reaction Table
| Reagent | Catalyst System | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Halogenated aryl precursor | Pd₂(dba)₃·CHCl₃, phosphine ligand | Toluene | 48 h | 78% |
Q. How is the structural characterization of this compound typically performed?
Methodological Answer: Structural elucidation relies on:
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding, and fluoromethyl group orientation .
- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm; fluoromethyl coupling in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₅FNO₂: 248.1056) .
Q. Key Crystallographic Parameters
| Parameter | Value (Example) | Software | Reference |
|---|---|---|---|
| R-factor | <0.05 | SHELXL | |
| Space group | P2₁/c | SHELX |
Q. What safety protocols are recommended for handling this compound in laboratories?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Nitrile gloves, ANSI-approved goggles, and lab coats .
- Storage : Store in amber vials at 2–8°C under argon to prevent hydrolysis of the carbamate group .
Q. Stability Considerations
| Condition | Stability Outcome | Reference |
|---|---|---|
| pH >10 or <2 | Rapid decomposition | |
| Ambient light | Gradual degradation |
Advanced Research Questions
Q. How does the fluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electronegative fluoromethyl group:
- Enhances Electrophilicity : Polarizes the adjacent aromatic ring, increasing susceptibility to SNAr reactions .
- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling regioselective substitutions at the para position .
- Case Study : Fluorinated analogs show 3× faster reaction rates with amines compared to non-fluorinated derivatives .
Q. Reactivity Comparison
| Derivative | Reaction Rate (k, s⁻¹) | Reference |
|---|---|---|
| Fluoromethyl-substituted | 0.45 | |
| Methyl-substituted | 0.15 |
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
- Multi-Method Validation : Cross-reference X-ray data with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to validate bond lengths and angles .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, reducing R-factor discrepancies by 30% .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7 Å) to improve resolution (<0.8 Å), minimizing thermal motion artifacts .
Q. Example Refinement Metrics
| Metric | Untwinned Data | Twinned Data |
|---|---|---|
| R-factor | 0.078 | 0.052 |
| CCDC Deposition Code | 2056785 | 2056786 |
Q. What strategies mitigate decomposition of this compound under acidic conditions during multi-step syntheses?
Methodological Answer:
- Protection/Deprotection : Introduce acid-labile protecting groups (e.g., trityl) to shield the carbamate during acidic steps .
- Buffered Conditions : Maintain pH 5–7 using ammonium acetate buffers to prevent protonation of the carbamate nitrogen .
- Low-Temperature Reactions : Conduct reactions at –20°C to slow acid-catalyzed hydrolysis, achieving >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
